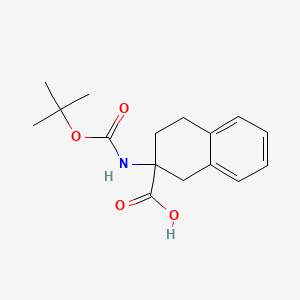

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS No.: 98569-12-1

Cat. No.: VC2334196

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98569-12-1 |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |

| Standard InChI Key | DSDQZWPRZHNCIX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O |

Introduction

Physical and Chemical Properties

Physical Characteristics

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid presents as a white to beige crystalline powder under standard conditions . The compound has a molecular weight of 291.34 g/mol, a precise value that reflects its atomic composition . One of its distinctive physical properties is its melting point range of 177-187°C, which serves as an important parameter for identification and purity assessment .

The compound's SMILES notation, O=C(C1(NC(OC(C)(C)C)=O)CC2=C(C=CC=C2)CC1)O, provides a linear text representation of its molecular structure that is widely used in computational chemistry and cheminformatics . This string encodes the structural arrangement of atoms and bonds, enabling computational analysis and database searching.

Applications in Research and Development

Role in HIV-1 Protease Inhibitor Research

A significant application of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid lies in the development of HIV-1 protease inhibitors . Research has shown that this compound and related derivatives serve as valuable building blocks in the design and synthesis of novel protease inhibitors with potential therapeutic applications in HIV treatment.

In particular, the compound has been utilized as a precursor in the synthesis of tetrahydronaphthalene carboxamide derivatives that function as the P2 ligands in HIV-1 protease inhibitors . Structure-activity relationship studies have demonstrated that the stereochemistry at the C-2 position significantly influences the biological activity of the resulting inhibitors, highlighting the importance of stereochemically defined synthesis routes.

Structure-Activity Relationships and Derivative Development

Research findings indicate that modifications to the basic structure of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can significantly impact the potency of resulting HIV-1 protease inhibitors. For instance, derivatives featuring sulfone functionalities have demonstrated enhanced potency compared to corresponding sulfides, suggesting potential hydrogen bonding interactions with residues in the enzyme active site .

Further exploration led to the development of tetrahydronaphthalene carboxamide derivatives with aminoalcohol substitutions, designed to mimic the interactions of both Boc-amine and sulfone functionalities. Notably, inhibitor variants with (R)-hydroxy derivatives as P2 ligands showed good enzyme activity, while the corresponding (S)-hydroxy derivatives exhibited improved enzyme inhibitory and antiviral activity . These structure-activity insights demonstrate the compound's value as a platform for medicinal chemistry optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume